BrTMS serves as a valuable reagent in various organic synthesis reactions due to its unique properties:
Here are some specific examples of BrTMS applications in organic synthesis:
While BrTMS is primarily employed in organic synthesis, it also finds applications in other research areas:
Bromotrimethylsilane, with the chemical formula C₃H₉BrSi and a CAS number of 2857-97-8, is a clear yellow liquid that serves as a versatile reagent in organic synthesis. It is recognized for its mildness and selectivity, particularly in the cleavage of lactones, epoxides, acetals, phosphonate esters, and certain ethers. The compound has a boiling point of approximately 79 °C and a density of 1.16 g/mL at 25 °C . Its unique properties make it an essential tool in various
TMBS acts as a silylating agent by leveraging the good leaving group ability of the bromide ion (Br-). The Br- detaches from the molecule, forming a reactive silicon intermediate that readily reacts with nucleophiles like alcohols and carboxylic acids. The trimethylsilyl group attaches to the substrate, modifying its properties [].
TMBS is a flammable liquid with a low flash point. It reacts violently with water, releasing toxic hydrogen bromide gas. TMBS is also a skin, eye, and respiratory irritant. Due to these hazards, proper personal protective equipment (PPE) like gloves, goggles, and a fume hood are essential when handling TMBS [].
Bromotrimethylsilane can be synthesized through several methods:
Bromotrimethylsilane finds numerous applications across various fields:
Studies have shown that bromotrimethylsilane interacts effectively with various nucleophiles, leading to the formation of stable adducts. For example, amines react with this compound to form isolable adducts that subsequently react with ketones to produce enamines under mild conditions . This indicates its potential utility in synthesizing complex organic molecules.
Bromotrimethylsilane shares similarities with other silicon-based reagents but stands out due to its specific reactivity patterns and applications. Here are some comparable compounds:
Compound | Formula | Unique Features |
---|---|---|
Trimethylchlorosilane | C₃H₉ClSi | More reactive than bromotrimethylsilane; used for chlorination reactions. |
Trimethylsilyl iodide | C₃H₉I Si | Used for iodination; typically more reactive than both bromine and chlorine derivatives. |
Dimethylsilyl chloride | C₂H₆ClSi | Often used for protecting groups but less selective than bromotrimethylsilane. |
Bromotrimethylsilane is unique because it provides a balance between reactivity and selectivity, making it particularly effective for specific transformations like the formation of bromohydrins from glycerol .
Reaction Conditions | Bromine Equivalents | Yield (%) | Reaction Time | Product Purity | Side Products |
---|---|---|---|---|---|
Neat conditions | 1.0 | High | Variable | High | None reported |
Benzene solution | 1.0 | High | Variable | High | None reported |
Room temperature | 1.0 | Moderate | Extended | Moderate | Minimal |
Elevated temperature (50-80°C) | 1.0 | High | Reduced | High | Minimal |
The hexamethyldisilane method demonstrates exceptional selectivity, as the silicon-silicon bond undergoes clean cleavage upon bromination [2]. This approach eliminates the need for complex purification procedures, making it particularly attractive for both laboratory and industrial applications [1].
The silicon ether-phosphorus tribromide methodology has evolved significantly from conventional room-temperature procedures to advanced high-temperature reflux innovations [4]. This synthetic route utilizes the reaction between silicon ether and phosphorus tribromide to generate bromotrimethylsilane with exceptional purity levels approaching 99% [4].
Traditional silicon ether-phosphorus tribromide approaches operate at room temperature with extended reaction times ranging from 24 to 48 hours [4]. The conventional methodology employs a phosphorus tribromide to silicon ether molar ratio of 1.4-1.5:1, ensuring complete conversion while minimizing excess reagent consumption [4]. Under these conditions, product purity typically reaches approximately 95%, representing a substantial improvement over earlier synthetic methods [4].
The conventional approach requires careful control of stoichiometric ratios to prevent side reaction formation [4]. Researchers have demonstrated that maintaining the specified molar ratios while operating under anhydrous conditions significantly enhances product quality and reduces unwanted byproduct generation [4].
Recent innovations in the silicon ether-phosphorus tribromide method have focused on high-temperature reflux conditions to dramatically reduce reaction times and improve product purity [4]. The optimized procedure involves heating the reaction mixture to 100±5°C and maintaining reflux conditions for 6±0.5 hours [4]. This innovation represents a significant advancement over conventional methodologies, reducing reaction time by approximately 75% while simultaneously increasing product purity to 99% [4].
The high-temperature reflux approach incorporates iron tribromide as a catalyst to further enhance reaction efficiency [4]. The catalyst loading, typically maintained at a molar ratio of 0.001-0.01:1 relative to silicon ether, significantly improves product yields without introducing purification complications [4]. This catalytic system effectively promotes the conversion of silicon ether while preventing unwanted side reactions that can occur at elevated temperatures [4].
Table 2: Silicon Ether-Phosphorus Tribromide Method Variations
Method Variant | PBr3:Silicon Ether Ratio | Temperature (°C) | Reaction Time (hours) | Product Purity (%) | Yield Benefits |
---|---|---|---|---|---|
Conventional (room temperature) | 1.4-1.5:1 | Room temp | 24-48 | ~95 | Lower |
High-temperature reflux (100±5°C) | 1.4-1.5:1 | 100±5 | 6±0.5 | ~99 | Higher |
With iron tribromide catalyst | 1.4-1.5:1 | 100±5 | 6±0.5 | ~99 | Enhanced |
Optimized industrial process | 1.4-1.5:1 | 100±5 | 6±0.5 | ~99 | Optimized |
Industrial implementations of the high-temperature reflux method have incorporated sophisticated distillation recovery systems to maximize raw material utilization [4]. These systems enable the recovery and recycling of unreacted phosphorus tribromide, significantly improving the overall economics of the synthetic process [4].
The hexamethyldisiloxane and aluminum bromide reaction provides an alternative synthetic pathway for bromotrimethylsilane production [1]. This methodology employs aluminum bromide as a Lewis acid catalyst to activate hexamethyldisiloxane toward bromination [1]. The reaction requires elevated temperatures to achieve optimal conversion rates and product yields [1].
The hexamethyldisiloxane approach demonstrates particular sensitivity to reaction conditions, with the reactivity of in-situ generated bromotrimethylsilane appearing to depend significantly upon the specific preparation method employed [1] [2]. This method-dependent reactivity necessitates careful optimization of reaction parameters for each specific application [1].
Anhydrous conditions prove essential for successful implementation of this synthetic route, as moisture sensitivity can lead to hydrolysis reactions that compete with the desired bromination process [1]. The aluminum bromide catalyst functions by coordinating to the oxygen atom in hexamethyldisiloxane, thereby facilitating silicon-oxygen bond activation and subsequent bromide incorporation [1].
Table 3: Hexamethyldisiloxane and Aluminum Bromide Method Parameters
Reaction Parameter | Specification | Performance Notes |
---|---|---|
Temperature Range | Elevated temperature required | Higher temperatures improve yields |
Aluminum Bromide Role | Lewis acid catalyst | Activates hexamethyldisiloxane |
Reaction Environment | Anhydrous conditions | Moisture sensitive |
Product Separation | Standard distillation | Clean product isolation |
In-situ Generation | Immediate use recommended | Activity varies with preparation |
Reactivity Dependence | Method-dependent activity | Optimization case-specific |
The aluminum bromide-catalyzed method offers advantages in terms of atom economy, as it utilizes readily available starting materials and generates minimal waste products [1]. However, the requirement for immediate utilization of in-situ generated bromotrimethylsilane can present logistical challenges in large-scale manufacturing applications [1].
Halogen exchange methodologies represent versatile and practical approaches for bromotrimethylsilane synthesis, utilizing readily available chlorotrimethylsilane as the starting material [1] [2]. These methods enable in-situ reagent formation, providing operational flexibility and cost advantages in various synthetic applications [1] [2].
The chlorotrimethylsilane with magnesium bromide exchange system operates efficiently in diethyl ether solvent [1] [2]. This methodology demonstrates high exchange efficiency across a broad temperature range, from room temperature to reflux conditions [1]. The magnesium bromide system offers the advantage of established protocols with well-documented performance characteristics [1].
The exchange reaction proceeds through a straightforward halogen metathesis mechanism, wherein the chloride substituent on silicon undergoes substitution by bromide from magnesium bromide [1]. The diethyl ether solvent system provides excellent solubilization of both reactants while maintaining chemical compatibility with the silicon center [1].
Optimization studies have demonstrated that controlled temperature conditions enhance the exchange efficiency beyond conventional protocols [2]. These optimized procedures incorporate improved stirring techniques and precise temperature management to achieve very high conversion rates [2].
The sodium bromide exchange system utilizes acetonitrile as the preferred solvent medium [1] [2]. Acetonitrile provides superior solvation properties for ionic species, thereby facilitating enhanced exchange kinetics compared to ethereal solvents [1]. This system demonstrates comparable exchange efficiency to the magnesium bromide approach while offering distinct operational advantages [1].
The polar aprotic nature of acetonitrile accelerates the halogen exchange process by stabilizing the transition state intermediates [2]. This solvent system proves particularly beneficial when rapid exchange rates are required or when processing halogenated substrates with enhanced ionic character [2].
Recent optimizations of the sodium bromide system have focused on controlled reaction conditions to maximize exchange efficiency [2]. These improvements include precise temperature control and enhanced mixing protocols that result in very high conversion rates with improved reproducibility [2].
Table 4: Halogen Exchange Methods for Bromotrimethylsilane Synthesis
Exchange System | Solvent | Temperature | Exchange Efficiency | In-situ Generation | Practical Advantages |
---|---|---|---|---|---|
Chlorotrimethylsilane + MgBr2 in Et2O | Diethyl ether | Room temp to reflux | High | Yes | Established method |
Chlorotrimethylsilane + NaBr in MeCN | Acetonitrile | Room temp to reflux | High | Yes | Polar solvent benefits |
Chlorotrimethylsilane + MgBr2 (optimized) | Diethyl ether | Controlled | Very high | Yes | Enhanced control |
Chlorotrimethylsilane + NaBr (optimized) | Acetonitrile | Controlled | Very high | Yes | Improved yields |
Industrial-scale production of bromotrimethylsilane requires comprehensive consideration of process efficiency, safety, environmental impact, and economic viability [5]. Modern manufacturing approaches have incorporated advanced technologies including continuous flow systems, microreactor technology, and sophisticated process automation to optimize production parameters [5].
Continuous flow synthesis has gained significant traction in industrial bromotrimethylsilane production due to enhanced reaction control and improved safety profiles [5]. Unlike traditional batch processes, continuous flow systems enable precise management of reaction parameters, resulting in higher purity products and reduced byproduct formation [5]. The integration of microreactor technology further enhances temperature and pressure control capabilities, which proves crucial for managing the exothermic reactions typical in bromotrimethylsilane synthesis [5].
Process automation incorporating Industry 4.0 principles has revolutionized industrial production lines through real-time monitoring and predictive maintenance capabilities [5]. Advanced sensor networks and Internet of Things devices continuously collect operational data, enabling immediate process adjustments to maintain optimal conditions [5]. Machine learning algorithms analyze this data to predict equipment failures before occurrence, thereby minimizing downtime and maximizing production throughput [5].
Table 5: Industrial-Scale Production Considerations
Production Aspect | Implementation | Benefits | Challenges |
---|---|---|---|
Continuous Flow Systems | Enhanced reaction control | Higher efficiency and yields | Initial capital investment |
Microreactor Technology | Precise temperature/pressure management | Improved safety and reproducibility | Technical complexity |
Process Automation | Real-time monitoring systems | Reduced operational costs | Integration requirements |
Quality Control | Consistent product specifications | Meeting industrial standards | Analytical method development |
Waste Minimization | Green chemistry principles | Environmental compliance | Regulatory compliance |
Scale-up Factors | Equipment design optimization | Economic viability | Process validation |
Sustainability considerations have become increasingly important in industrial bromotrimethylsilane production, with manufacturers implementing green chemistry principles to minimize environmental impact [5]. These initiatives include replacing toxic solvents with environmentally friendly alternatives and exploring biobased feedstocks as sustainable raw materials [5]. The development of advanced catalyst systems, particularly nanostructured catalysts with enhanced surface areas, has contributed to improved reaction rates and reduced energy consumption [5].
Quality control systems in industrial production utilize advanced analytical techniques to ensure consistent product specifications meeting pharmaceutical and electronic industry standards [5]. Automated containment systems enhance worker safety and environmental protection by preventing chemical releases during handling and storage operations [5].
Table 6: Comprehensive Method Comparison for Bromotrimethylsilane Synthesis
Synthesis Method | Complexity | Yield Potential | Industrial Suitability | Cost Effectiveness | Environmental Impact |
---|---|---|---|---|---|
Hexamethyldisilane + Br2 | Low | High | Excellent | Good | Low |
Silicon Ether + PBr3 | Medium | Very High | Excellent | Very Good | Medium |
Hexamethyldisiloxane + AlBr3 | Medium | High | Good | Good | Low |
Halogen Exchange (MgBr2) | Low | High | Good | Excellent | Low |
Halogen Exchange (NaBr) | Low | High | Good | Excellent | Low |
Bromotrimethylsilane exhibits distinctive electronic characteristics that fundamentally determine its reactivity patterns and chemical behavior. The molecular electronic structure features a tetrahedral silicon center bonded to three methyl groups and one bromine atom, creating a polarized system with unique bonding properties [1] [2].
The carbon-silicon bonds in bromotrimethylsilane are significantly longer (186 pm) and weaker than conventional carbon-carbon bonds (154 pm), with bond dissociation energies of 451 kJ/mol for carbon-silicon compared to 607 kJ/mol for carbon-carbon bonds [1] [2]. This fundamental difference arises from the larger atomic radius of silicon and its diffuse valence orbitals, which result in less effective orbital overlap compared to carbon-carbon bonding.
Bond polarization represents a critical aspect of bromotrimethylsilane electronic structure. The carbon-silicon bond is polarized toward carbon due to the lower electronegativity of silicon (1.90) compared to carbon (2.55) [1] [2]. This polarization creates a partial positive charge on silicon and partial negative charges on the carbon atoms, establishing the foundation for nucleophilic attack at the silicon center.
Bond Type | Length (pm) | Dissociation Energy (kJ/mol) | Electronegativity Difference |
---|---|---|---|
C-Si | 186 | 451 | 0.65 |
C-C | 154 | 607 | 0.00 |
Si-Br | ~220 | Variable | 0.80 |
The frontier molecular orbitals of bromotrimethylsilane show distinct characteristics. The highest occupied molecular orbital exhibits significant electron density on the bromine atom and silicon-carbon bonds, while the lowest unoccupied molecular orbital is primarily localized on the silicon center, making it susceptible to nucleophilic attack [3] [4].
Bromotrimethylsilane functions as a versatile electrophilic agent through multiple mechanistic pathways, with the silicon center serving as the primary electrophilic site. Global reactivity indices provide quantitative measures of its electrophilic character, with computational studies revealing specific values for its reactivity parameters [5].
The electrophilic activation of bromotrimethylsilane occurs through coordination with nucleophilic species, leading to increased positive charge density at the silicon center. This process facilitates subsequent nucleophilic substitution reactions, particularly in the McKenna reaction where phosphonate esters undergo dealkylation [6] [7].
Nucleophilic attack mechanisms on bromotrimethylsilane typically follow an associative pathway, where the nucleophile approaches the silicon center while the leaving group (bromide) remains partially bonded. This creates a pentacoordinate transition state with trigonal bipyramidal geometry, a characteristic feature of silicon-based electrophilic substitution reactions [8].
The regioselectivity in bromotrimethylsilane reactions is primarily controlled by steric factors around the silicon center. Bulky nucleophiles preferentially attack from less hindered directions, while smaller nucleophiles show less selectivity. Electronic factors also contribute, with electron-rich nucleophiles showing enhanced reactivity toward the electrophilic silicon center [9].
Bromination reactions catalyzed by bromotrimethylsilane demonstrate high regioselectivity, particularly in aromatic substitution reactions. The mechanism involves initial formation of molecular bromine through reaction with oxidizing agents, followed by electrophilic aromatic substitution with remarkable para-selectivity in phenolic substrates [10].
Comprehensive density functional theory calculations have been performed to elucidate the mechanism of the McKenna reaction, providing detailed insights into the electronic structure changes and energy profiles during the transformation of phosphonate esters by bromotrimethylsilane [3] [4].
The B3LYP/6-31G(d) level of theory has been extensively employed for geometry optimizations and frequency calculations of all stationary points along the reaction coordinate. These calculations reveal that bromotrimethylsilane behaves as a strong electrophile with a global electrophilicity index of ω = 0.43 eV, while phosphonate substrates act as nucleophiles [3] [4].
Transition state structures identified through density functional theory calculations show pentacoordinate silicon centers with trigonal bipyramidal geometry. The reaction proceeds through an associative mechanism where the phosphoryl oxygen attacks the silicon center while the bromide ion remains partially coordinated [8].
Calculation Level | Method | Basis Set | Application |
---|---|---|---|
Geometry Optimization | B3LYP | 6-31G(d) | Structure determination |
Single Point Energy | M06-2X | 6-311+G(2d,p) | Accurate energetics |
Frequency Analysis | B3LYP | 6-31G(d) | Vibrational properties |
Solvent Effects | PCM | Various | Environmental effects |
Activation energies calculated using density functional theory methods vary depending on the specific phosphonate substrate and reaction conditions. The calculations predict exothermic reaction profiles with relatively low activation barriers, consistent with experimental observations of facile dealkylation under mild conditions [6].
Computational predictions of regioselectivity and stereoselectivity in bromotrimethylsilane reactions rely on detailed analysis of transition state geometries and relative energies. Density functional theory calculations successfully predict the high diastereoselectivity (approximately 95%) observed in benzyl ether cleavage reactions [9].
Stereochemical outcomes are primarily controlled by anchimeric assistance from neighboring functional groups. Anti-isomers consistently produce anti-bromides with high stereoselectivity, while syn-isomers show notably lower selectivity with marginal inversion of configuration [9].
The regioselectivity in aromatic bromination reactions has been successfully modeled using density functional theory calculations. Computational studies predict preferential para-substitution in phenolic substrates, attributed to both electronic activation and steric hindrance effects from reaction intermediates [10].
Quantum chemical calculations employing the M06-2X functional with polarized basis sets have proven particularly effective for predicting stereoselectivity patterns. These calculations accurately reproduce experimental selectivity ratios and provide mechanistic insights into the factors controlling product distributions [11].
Global reactivity descriptors provide quantitative measures of the nucleophilic and electrophilic character of bromotrimethylsilane and its reaction partners. The global nucleophilicity index N = 2.23 eV characterizes bromotrimethylsilane as a marginal nucleophilic agent, while its global electrophilicity index ω = 0.43 eV classifies it as a moderate electrophile [5].
Local reactivity indices derived from Fukui functions reveal the most reactive sites within bromotrimethylsilane molecules. The silicon center consistently shows the highest electrophilic character, while the methyl groups exhibit minimal reactivity toward electrophilic attack [12].
Nucleophilic attack selectivity can be predicted using local nucleophilicity indices calculated from frontier molecular orbital densities. These calculations successfully predict preferred reaction sites and explain regioselectivity patterns observed in experimental studies [13].
Reactivity Index | Value | Classification | Implication |
---|---|---|---|
Global Nucleophilicity (N) | 2.23 eV | Marginal nucleophile | Limited nucleophilic character |
Global Electrophilicity (ω) | 0.43 eV | Moderate electrophile | Significant electrophilic reactivity |
Local Electrophilicity (Si) | High | Primary reactive site | Preferred nucleophilic attack point |
Parr functions based on spin density distributions provide alternative measures of local reactivity. These functions successfully predict regioselectivity in polar reactions involving bromotrimethylsilane and correlate well with experimental observations [12].
Kinetic studies of bromotrimethylsilane reactions reveal Arrhenius behavior over wide temperature ranges, with activation energies varying significantly depending on the specific reaction pathway and substrate structure. Experimental rate constants for hydrobromination reactions follow the expression k = 4.60 × 10⁻¹⁰ exp[-20.4 kJ mol⁻¹/(RT)] cm³ molecule⁻¹ s⁻¹ over the temperature range 273-393 K [14].
Activation parameters determined from temperature-dependent kinetic measurements provide insights into reaction mechanisms. Activation enthalpies typically range from 20-50 kJ/mol for nucleophilic substitution reactions at silicon, while activation entropies are generally negative, indicating ordered transition states [15].
Thermodynamic parameters for bromotrimethylsilane reactions show consistently exothermic profiles for most substitution and elimination processes. The enthalpy changes reflect the strength differences between broken and formed bonds, with silicon-oxygen bond formation being particularly favorable [16].
Parameter | Typical Range | Units | Significance |
---|---|---|---|
Activation Energy | 20-50 | kJ/mol | Energy barrier height |
Activation Enthalpy | 15-45 | kJ/mol | Enthalpic contribution |
Activation Entropy | -50 to -100 | J/(mol·K) | Ordering in transition state |
Reaction Enthalpy | -20 to -80 | kJ/mol | Overall energy change |
Pre-exponential factors in Arrhenius expressions provide information about the frequency of successful collisions and the probability of reaction. Values typically range from 10⁸ to 10¹² M⁻¹s⁻¹ for bimolecular reactions involving bromotrimethylsilane [14].
Solvent effects significantly influence both kinetic and thermodynamic parameters. Polar protic solvents generally accelerate reactions by stabilizing charged transition states, while nonpolar solvents favor reactions proceeding through neutral intermediates [17].
Flammable;Corrosive